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Compound of Interest

Compound Name: GR 64349

Cat. No.: B145177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 64349, a potent and highly selective

agonist for the tachykinin NK2 receptor. This document consolidates key quantitative data,

outlines detailed experimental methodologies for assessing its activity, and visualizes its

signaling pathways and experimental workflows.

Core Compound Profile
GR 64349 is a synthetic peptide analogue of Neurokinin A (NKA) with the structure

[Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10). The conformational constraint introduced by the R-γ-

lactam modification significantly enhances its selectivity for the NK2 receptor over the NK1 and

NK3 receptor subtypes.[1] This high selectivity makes GR 64349 a valuable pharmacological

tool for investigating the physiological and pathological roles of the NK2 receptor.

Quantitative Data Presentation
The following tables summarize the binding affinity, potency, and efficacy of GR 64349 at

human recombinant NK1 and NK2 receptors as determined in Chinese Hamster Ovary (CHO)

cells.

Table 1: Radioligand Binding Affinity of GR 64349
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Receptor Radioligand Displaced pKi (mean ± SEM)

Human NK2 [¹²⁵I]-NKA 7.77 ± 0.10

Human NK1 [³H]-septide <5

Data from Perdona et al., 2019.[1]

Table 2: Functional Potency and Efficacy of GR 64349 in In Vitro Assays

Assay Receptor Parameter
pEC₅₀ (mean ±
SEM)

Efficacy

Inositol-1-

Phosphate (IP-1)

Accumulation

Human NK2 Potency 9.10 ± 0.16 Full Agonist

Human NK1 Potency 5.95 ± 0.80 Full Agonist

Intracellular

Calcium

Mobilization

Human NK2 Potency 9.27 ± 0.26 Full Agonist

Human NK1 Potency 6.55 ± 0.16 Full Agonist

Cyclic AMP

(cAMP)

Synthesis

Human NK2 Potency 10.66 ± 0.27 Full Agonist

Human NK1 Potency 7.71 ± 0.41 Full Agonist

Data from Perdona et al., 2019. Efficacy is reported relative to the endogenous agonists NKA

for the NK2 receptor and Substance P for the NK1 receptor.[1]

Table 3: Selectivity Profile of GR 64349
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Assay
Selectivity Ratio (NK1/NK2 pEC₅₀ Fold
Difference)

Inositol-1-Phosphate (IP-1) Accumulation ~1400-fold

Intracellular Calcium Mobilization ~500-fold

Cyclic AMP (cAMP) Synthesis ~900-fold

Calculated from the pEC₅₀ values in Table 2.[1]

Signaling Pathways
Activation of the NK2 receptor by GR 64349 initiates downstream signaling through the

coupling of heterotrimeric G proteins, primarily Gq/11 and Gs.
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Caption: GR 64349 activates the NK2 receptor, leading to the activation of both Gq/11 and Gs

signaling pathways.

Experimental Protocols
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The following sections provide detailed, generalized methodologies for the key experiments

cited in the quantitative data tables. These protocols are representative of standard industry

practices for characterizing GPCR agonists.

Radioligand Binding Assay (Competitive)
This assay measures the ability of GR 64349 to displace a radiolabeled ligand from the NK2

receptor, thereby determining its binding affinity (Ki).
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Caption: Workflow for a competitive radioligand binding assay to determine the affinity of GR
64349 for the NK2 receptor.
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Detailed Methodology:

Cell Culture and Membrane Preparation:

CHO cells stably expressing the human NK2 receptor are cultured to a high density.

Cells are harvested, and a crude membrane fraction is prepared by homogenization and

differential centrifugation.

The protein concentration of the membrane preparation is determined using a standard

protein assay (e.g., BCA assay).

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and

a protease inhibitor cocktail.

Competition Binding:

In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per

well).

Add increasing concentrations of unlabeled GR 64349.

Add a fixed concentration of the radioligand (e.g., [¹²⁵I]-NKA) at a concentration close to its

Kd.

For determining non-specific binding, a high concentration of a non-radiolabeled, high-

affinity NK2 receptor ligand (e.g., unlabeled NKA) is used instead of GR 64349.

Total binding is determined in the absence of any competing ligand.

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium

(e.g., 60-180 minutes).

Filtration and Washing:

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-

soaked in a solution like polyethyleneimine to reduce non-specific binding.
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The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH

7.4).

Detection and Data Analysis:

The radioactivity retained on the filters is quantified using a scintillation counter.

Specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of GR 64349 that inhibits 50% of the specific binding of the radioligand

(IC₅₀) is determined by non-linear regression analysis of the competition curve.

The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff

equation.

Functional Assays
1. Inositol-1-Phosphate (IP-1) Accumulation Assay:

This assay measures the accumulation of IP-1, a downstream product of the Gq/11 signaling

pathway, following receptor activation.

Methodology:

Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well

plates and grow to confluence.

Cell Stimulation:

Replace the culture medium with a stimulation buffer containing LiCl (to inhibit the

degradation of IP-1).

Add varying concentrations of GR 64349 to the wells.

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

Cell Lysis and Detection:
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Lyse the cells and measure the accumulated IP-1 using a commercially available HTRF

(Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the

manufacturer's instructions.

Data Analysis:

Generate a concentration-response curve and determine the pEC₅₀ value using non-linear

regression.

2. Intracellular Calcium Mobilization Assay:

This assay measures the transient increase in intracellular calcium concentration that occurs

upon activation of the Gq/11 pathway.

Methodology:

Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into black-walled,

clear-bottom 96-well plates and grow to confluence.

Dye Loading:

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a

suitable buffer for 30-60 minutes at 37°C.

Measurement:

Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline

fluorescence.

Inject varying concentrations of GR 64349 into the wells and immediately record the

change in fluorescence intensity over time.

Data Analysis:

The peak fluorescence response at each concentration is used to generate a

concentration-response curve and determine the pEC₅₀ value.

3. Cyclic AMP (cAMP) Synthesis Assay:
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This assay quantifies the production of cAMP, the second messenger of the Gs signaling

pathway.

Methodology:

Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well

plates.

Cell Stimulation:

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Add varying concentrations of GR 64349 and incubate for a specific time (e.g., 15-30

minutes) at 37°C.

Detection:

Lyse the cells and measure the intracellular cAMP levels using a commercially available

assay kit (e.g., HTRF, AlphaScreen, or ELISA).

Data Analysis:

Construct a concentration-response curve and calculate the pEC₅₀ value using non-linear

regression.

Conclusion
GR 64349 is a highly potent and selective NK2 receptor agonist, demonstrating robust activity

in various in vitro functional assays. Its selectivity of over 500-fold for the NK2 receptor

compared to the NK1 receptor makes it an invaluable research tool for elucidating the specific

roles of NK2 receptor signaling in health and disease. The detailed methodologies and data

presented in this guide provide a comprehensive resource for scientists and researchers

working in the field of tachykinin receptor pharmacology and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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